N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Overview
Description
Maprotiline-d3 (hydrochloride) is a deuterated form of maprotiline hydrochloride, a tetracyclic antidepressant. It is primarily used in scientific research as an internal standard for the quantification of maprotiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Maprotiline itself is used to treat depressive illness, major depressive disorder, bipolar disorder, and anxiety associated with depression .
Scientific Research Applications
Maprotiline-d3 (hydrochloride) is widely used in scientific research for:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of maprotiline.
Pharmacokinetic Studies: To study the metabolism and distribution of maprotiline in biological systems.
Neuroscience Research: Investigating the effects of maprotiline on neurotransmitter systems.
Medicinal Chemistry: Developing new antidepressant drugs by studying the structure-activity relationship of maprotiline and its derivatives
Mechanism of Action
Target of Action
Maprotiline-d3 (hydrochloride) primarily targets the neuronal norepinephrine reuptake system . It acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . These targets play a crucial role in regulating the concentration of norepinephrine in the synaptic clefts of the brain .
Mode of Action
Maprotiline-d3 (hydrochloride) exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . This inhibition results in an increase in central noradrenergic and serotonergic activity .
Biochemical Pathways
The primary biochemical pathway affected by Maprotiline-d3 (hydrochloride) is the norepinephrine reuptake pathway . By inhibiting the reuptake of norepinephrine, Maprotiline-d3 (hydrochloride) increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .
Pharmacokinetics
Maprotiline-d3 (hydrochloride) is slowly and completely absorbed, with a distribution of 22.6 L/kg . It is metabolized in the liver by N-demethylation, oxidative deamination, and aliphatic and aromatic hydroxylation to active and inactive compounds . The compound is excreted in urine (70%) and feces (30%) . The time to peak serum concentration is between 8 to 24 hours, and the elimination half-life is approximately 28 to 105 hours . It has a protein binding of 88% .
Result of Action
The result of Maprotiline-d3 (hydrochloride)'s action is a reduction in symptoms of depression and anxiety associated with depression . By increasing the concentration of norepinephrine in the synaptic cleft, it enhances the neurotransmission of norepinephrine, which is associated with mood regulation .
Action Environment
The action, efficacy, and stability of Maprotiline-d3 (hydrochloride) can be influenced by various environmental factors. It’s important to note that individual responses to the drug may vary, and it usually takes 4 to 8 weeks of treatment to determine if a patient with depression is partially or non-responsive .
Biochemical Analysis
Biochemical Properties
Maprotiline-d3 (hydrochloride) exerts its effects primarily through the inhibition of neuronal norepinephrine reuptake . It possesses some anticholinergic activity and does not affect monoamine oxidase activity . It interacts with various enzymes and proteins, including the norepinephrine transporter, histamine H1 receptor, serotonin 5-HT7 receptor, and α1-adrenoceptor .
Cellular Effects
Maprotiline-d3 (hydrochloride) has significant effects on various types of cells and cellular processes. It has been found to significantly restrain cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, Maprotiline-d3 (hydrochloride) could also enhance the sensitivity of hepatocellular carcinoma (HCC) cells to sorafenib .
Molecular Mechanism
The molecular mechanism of action of Maprotiline-d3 (hydrochloride) involves the inhibition of neuronal norepinephrine reuptake . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes HCC cell growth . Furthermore, it has been identified that cellular retinoic acid binding protein 1 (CRABP1) is a direct target of Maprotiline-d3 (hydrochloride) .
Temporal Effects in Laboratory Settings
In single doses, the effect of Maprotiline-d3 (hydrochloride) on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, Maprotiline-d3 (hydrochloride) lowers the convulsive threshold .
Metabolic Pathways
Maprotiline-d3 (hydrochloride) is involved in various metabolic pathways. It inhibits neuronal norepinephrine reuptake and decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway .
Transport and Distribution
Maprotiline-d3 (hydrochloride) is transported and distributed within cells and tissues. It is readily distributed into breast milk to similar concentrations as those in maternal blood . Specific transporters or binding proteins that it interacts with are not mentioned in the current literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Maprotiline-d3 (hydrochloride) undergoes several types of chemical reactions, including:
N-demethylation: Removal of a methyl group from the nitrogen atom.
Deamination: Removal of an amino group.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Common Reagents and Conditions:
N-demethylation: Typically involves the use of strong acids or bases.
Deamination: Often carried out using oxidizing agents.
Hydroxylation: Requires the presence of hydroxylating agents such as hydrogen peroxide or molecular oxygen.
Major Products: The major products formed from these reactions include desmethylmaprotiline and various hydroxylated derivatives .
Comparison with Similar Compounds
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.
Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Benzoctamine: An anxiolytic and sedative drug structurally similar to maprotiline.
Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .
Properties
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-NIIDSAIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.